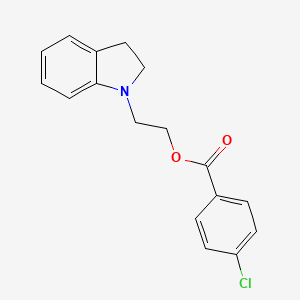

![molecular formula C15H18N2O2S B5544209 ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate, commonly known as ETTA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. ETTA belongs to the class of quinazoline derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Biomarker Research

- Alcohol Consumption During Pregnancy: A study used Ethyl glucuronide (EtG) as a biomarker for detecting alcohol consumption in pregnant women. This research highlighted the use of biomarkers in assessing health risks associated with substance exposure during critical periods, such as pregnancy (Ferraguti et al., 2017).

Toxicology and Environmental Exposure

- Ethylene Glycol Poisoning: Ethylene glycol poisoning studies have provided insights into the treatment and metabolic pathways of toxic substances. These findings are crucial for understanding how different compounds are metabolized and their impact on human health (Boyer et al., 2001).

Occupational Health

- Exposure to Solvents in Nail Salons: Research characterizing workplace exposures to solvents among Vietnamese women working in California nail salons examined the health implications of exposure to chemicals like ethyl acetate and toluene. Such studies are important for developing safer work environments and regulatory policies to protect workers from hazardous substances (Quach et al., 2011).

Future Directions

The future directions for research on ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate could include further investigation into its synthesis, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities, such as antiproliferative effects, could be explored further .

properties

IUPAC Name |

ethyl 2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-5-19-14(18)8-20-15-16-11(4)12-6-9(2)10(3)7-13(12)17-15/h6-7H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCHMZMEXCSSEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=C2C=C(C(=CC2=N1)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331627 |

Source

|

| Record name | ethyl 2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

361999-48-6 |

Source

|

| Record name | ethyl 2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)